(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol
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Overview
Description
(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol is a complex organic compound with the molecular formula C13H14BrFN4O2. This compound is notable for its unique structure, which includes a brominated imidazo[1,2-a]pyrazine core, a fluorinated piperidine ring, and a methanol group. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Bromination: The imidazo[1,2-a]pyrazine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination of the piperidine ring: The piperidine ring is fluorinated using a fluorinating reagent like diethylaminosulfur trifluoride (DAST).
Coupling reactions: The brominated imidazo[1,2-a]pyrazine core and the fluorinated piperidine ring are coupled together using a suitable coupling agent.
Introduction of the methanol group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- (1-{6-Chloroimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol
- (1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-methylpiperidin-3-yl)methanol
- (1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)ethanol
Uniqueness
(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the methanol group, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(6-bromoimidazo[1,2-a]pyrazin-3-yl)-[3-fluoro-3-(hydroxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN4O2/c14-10-6-19-9(4-17-11(19)5-16-10)12(21)18-3-1-2-13(15,7-18)8-20/h4-6,20H,1-3,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKHAMAHOFPZEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C3N2C=C(N=C3)Br)(CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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